![molecular formula C4H10Cl2N4O B2499945 O-[(1R)-1-(1H-1,2,4-Triazol-5-yl)ethyl]hydroxylamine;dihydrochloride CAS No. 2445750-48-9](/img/structure/B2499945.png)
O-[(1R)-1-(1H-1,2,4-Triazol-5-yl)ethyl]hydroxylamine;dihydrochloride
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Overview
Description
O-[(1R)-1-(1H-1,2,4-Triazol-5-yl)ethyl]hydroxylamine;dihydrochloride, also known as TETA, is a chemical compound that has gained significant attention in scientific research due to its unique properties.
Scientific Research Applications
Drug Discovery
1,2,3-Triazoles serve as privileged structural motifs in drug discovery. Their high chemical stability, aromatic character, and hydrogen bonding ability make them valuable building blocks for designing bioactive compounds. EN300-7541774 could be explored for its potential as a lead compound in drug development .
Organic Synthesis
EN300-7541774 may find applications in organic synthesis. Researchers can investigate its reactivity in various reactions, such as click chemistry, to create novel compounds with diverse functionalities .
Polymer Chemistry
1,2,3-Triazoles contribute to polymer science. EN300-7541774 could be incorporated into polymer chains to modify material properties, enhance stability, or introduce specific functionalities .
Supramolecular Chemistry
Supramolecular assemblies often rely on non-covalent interactions. EN300-7541774 might participate in host-guest systems, self-assembly, or molecular recognition events .
Bioconjugation
EN300-7541774 could serve as a bioconjugation reagent. Its functional groups may allow specific labeling or modification of biomolecules for research or diagnostic purposes .
Chemical Biology
Researchers can explore EN300-7541774’s interactions with biological macromolecules, such as proteins or nucleic acids, to uncover its potential roles in cellular processes .
Fluorescent Imaging
1,2,3-Triazoles have been used in fluorescent probes. EN300-7541774 might be employed to visualize specific cellular components or processes using fluorescence microscopy .
Materials Science
EN300-7541774’s properties could be harnessed in materials science. Its incorporation into materials may lead to novel functional materials, sensors, or coatings .
Mechanism of Action
Target of action
1,2,4-triazoles are a class of compounds that have been found to have a wide range of biological activities, including antibacterial, antifungal, and antitumor effects . The specific targets can vary depending on the specific compound and its structure.
Mode of action
The mode of action of 1,2,4-triazoles often involves interaction with enzymes or receptors in the cell. For example, some triazoles inhibit the cytochrome P450 enzymes involved in sterol biosynthesis, which is critical for the survival of fungi .
Biochemical pathways
The affected pathways can vary depending on the specific compound and its targets. For example, if a triazole compound targets the cytochrome P450 enzymes, it would affect the sterol biosynthesis pathway .
Result of action
The result of a 1,2,4-triazole’s action can vary depending on its specific targets and mode of action. For example, if a triazole compound inhibits a critical enzyme in a pathogen, it could result in the death of the pathogen .
properties
IUPAC Name |
O-[(1R)-1-(1H-1,2,4-triazol-5-yl)ethyl]hydroxylamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O.2ClH/c1-3(9-5)4-6-2-7-8-4;;/h2-3H,5H2,1H3,(H,6,7,8);2*1H/t3-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCABDOHBKMMHMK-HWYNEVGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NN1)ON.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=NN1)ON.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-[(1R)-1-(1H-1,2,4-Triazol-5-yl)ethyl]hydroxylamine;dihydrochloride |
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